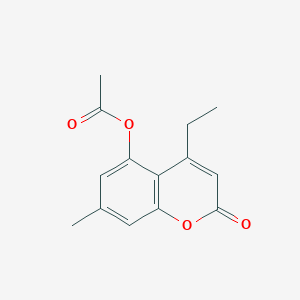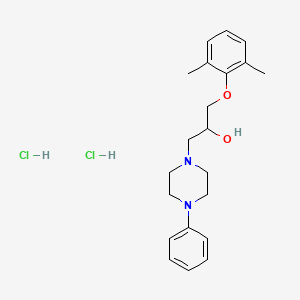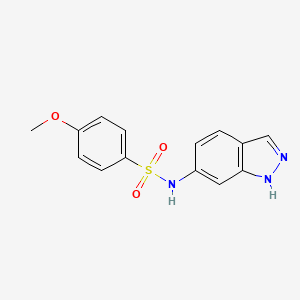
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate, also known as EMCA, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and food industry.
Wissenschaftliche Forschungsanwendungen
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food industry. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and anticoagulant activities. It has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for the development of new pesticides. In the food industry, this compound has been studied for its potential use as a food preservative due to its antimicrobial activity.
Wirkmechanismus
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes, such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. It has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. In vivo studies have shown that this compound exhibits anti-inflammatory and anticoagulant activities. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, making it difficult to dissolve in aqueous solutions. It is also relatively expensive compared to other compounds with similar biological activities.
Zukünftige Richtungen
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate has several potential future directions for research. In medicinal chemistry, this compound could be further studied for its potential application in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In agriculture, this compound could be further studied for its potential application as a pesticide. In the food industry, this compound could be further studied for its potential use as a food preservative. Additionally, this compound could be further studied to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl acetate can be synthesized using various methods, including the Perkin reaction, Knoevenagel condensation, and Claisen-Schmidt reaction. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst, such as piperidine. The Knoevenagel condensation method involves the reaction of salicylaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The Claisen-Schmidt reaction involves the condensation of salicylaldehyde with acetophenone in the presence of a base, such as sodium hydroxide. These methods have been used to synthesize this compound with high yields and purity.
Eigenschaften
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-4-10-7-13(16)18-12-6-8(2)5-11(14(10)12)17-9(3)15/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDMTJGLKICNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5116356.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(3-phenylpropyl)-1H-benzimidazole](/img/structure/B5116363.png)
![N'-[(5-nitro-2-furyl)methylene]cyclopentanecarbohydrazide](/img/structure/B5116367.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116373.png)
![2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5116381.png)
![2-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5116388.png)
![6-(2-methoxy-1-naphthyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5116398.png)



![9-isopropoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5116421.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)
![ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5116439.png)
methanol](/img/structure/B5116451.png)
